Methyl 2-(bromomethyl)-3-methylbenzoate is an organic compound classified as an aromatic ester. It is characterized by the presence of a bromomethyl group attached to a methyl-substituted benzoate structure. This compound is notable for its potential applications in chemical synthesis and pharmaceutical research.
The compound can be synthesized through various methods, including bromination reactions involving methyl 3-methylbenzoate derivatives. The synthesis often employs reagents like bromine or N-bromosuccinimide in different solvents, such as chlorobenzene, to achieve the desired product in good yields .
Methyl 2-(bromomethyl)-3-methylbenzoate can be synthesized via the bromination of methyl 3-methylbenzoate. The process typically involves:
For instance, a typical reaction might involve mixing methyl 3-methylbenzoate with N-bromosuccinimide in chlorobenzene and irradiating with UV light at low temperatures (0 to 5 °C) for several hours. The product can then be purified through recrystallization techniques .
Methyl 2-(bromomethyl)-3-methylbenzoate has a molecular formula of and a molecular weight of approximately 243.1 g/mol.
COC(=O)c1cc(c(c1)C)CBr
InChI=1S/C10H11BrO2/c1-7-4-5-8(9(11)12)10(7)13-2/h4-5H,1-3H3
The structure features a benzene ring substituted with a bromomethyl group and an ester functional group, indicating its potential reactivity in further chemical transformations.
Methyl 2-(bromomethyl)-3-methylbenzoate can undergo several chemical reactions, including:
For example, derivatization techniques involving zinc dust and ammonium formate can transform the bromomethyl group into a methyl group while reducing nitro groups present in other related compounds .
The mechanism of action for methyl 2-(bromomethyl)-3-methylbenzoate primarily involves electrophilic substitution reactions where the bromine atom acts as a leaving group. This allows for nucleophilic attack by various reagents, facilitating the formation of new carbon-nucleophile bonds.
Methyl 2-(bromomethyl)-3-methylbenzoate finds utility in various scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0